![molecular formula C21H15N3O4 B6059331 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B6059331.png)
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxy group on the phenyl ring and a nitro group on another phenyl ring, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with 4-nitrobenzoyl chloride to form an intermediate, which then undergoes cyclization to yield the quinazolinone structure. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one.
Reduction: Formation of 3-(3-methoxyphenyl)-2-(4-aminophenyl)quinazolin-4(3H)-one.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and nitro groups may play a role in binding to active sites or altering the compound’s electronic properties, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one: Similar structure with a hydroxyl group instead of a methoxy group.
3-(3-methoxyphenyl)-2-(4-aminophenyl)quinazolin-4(3H)-one: Similar structure with an amine group instead of a nitro group.
2-(4-nitrophenyl)quinazolin-4(3H)-one: Lacks the methoxy group on the phenyl ring.
Uniqueness
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-17-6-4-5-16(13-17)23-20(14-9-11-15(12-10-14)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCVBWXTLEOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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